molecular formula C19H23N3O B2394215 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide CAS No. 2320420-80-0

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2394215
CAS No.: 2320420-80-0
M. Wt: 309.413
InChI Key: ORBZOWKCOGPGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide is a synthetic chemical scaffold designed for research purposes, integrating a benzamide moiety linked to a 3,5-dicyclopropyl-pyrazole system. This structure is of significant interest in medicinal chemistry and chemical biology for the exploration of novel bioactive compounds. The pyrazole ring, a privileged structure in drug discovery, is known for its ability to participate in key hydrogen bonding interactions within enzymatic active sites . The presence of lipophilic cyclopropyl groups may influence the compound's metabolic stability and binding affinity by modulating its electronic properties and three-dimensional conformation. The benzamide group is a common pharmacophore found in compounds with diverse biological activities. For instance, structurally related N-benzyl pyrazole benzamides have been identified as potent autophagy modulators with antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cells . Other research on N-(3-(trifluoromethyl)phenyl)benzamides has demonstrated their potential as selective kinase inhibitors, targeting discoidin domain receptors (DDRs) implicated in pathological processes like idiopathic pulmonary fibrosis . This suggests that researchers can investigate this compound as a core structure for developing novel small-molecule probes targeting kinase signaling pathways or cellular processes like autophagy. Its primary research value lies in its potential as a building block for constructing compound libraries or as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-13-2-4-16(5-3-13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBZOWKCOGPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with 4-methylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous materials involved.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide has been studied for its potential as a therapeutic agent in various diseases:

  • Anti-cancer Activity : Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxic effects against cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in tumor growth is under investigation .
  • Anti-inflammatory Properties : The pyrazole moiety is often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

The compound's biological activities can be categorized as follows:

Activity TypeDescription
Enzyme InhibitionPotential to inhibit enzymes involved in cancer metabolism and inflammation.
Antimicrobial EffectsInvestigated for activity against bacterial and fungal strains .
Neuroprotective EffectsPotential applications in neurodegenerative diseases through modulation of neuroinflammatory processes.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. The mechanisms by which this compound exerts its effects are still being elucidated but may involve:

  • Interaction with specific receptors or enzymes.
  • Modulation of signal transduction pathways related to inflammation and cancer progression.

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal evaluated the anti-cancer efficacy of several pyrazole derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Inflammation Modulation

In another investigation focusing on inflammatory diseases, researchers tested the compound's ability to reduce pro-inflammatory cytokine levels in vitro. The results showed a marked decrease in cytokine production, supporting the hypothesis that this compound may have therapeutic potential in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

  • Compound 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide .
  • Compound 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide .
  • Target Compound: Replaces the hexyl-amino-phenyl moiety with a dicyclopropylpyrazole-ethyl group.

Activity and Selectivity :

  • Compound 109 exhibits potent inhibition of HDAC1 and HDAC3 (IC₅₀ values in nanomolar range), attributed to its 2-aminophenyl group, which facilitates enzyme binding .
  • Compound 136, with a 4-fluoro substitution, shows reduced potency and slight HDAC3 selectivity, highlighting the impact of electron-withdrawing substituents on activity .

TSPO Ligand: CRAC Domain Inhibitor

Structural Features :

  • Reference Compound: N-[2-(4-Ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide .
  • Target Compound: Substitutes the triazole-sulfanyl-toluidino group with a dicyclopropylpyrazole.

Triazol-Pyrazole Benzamide Derivative

Structural Features :

  • Reference Compound : N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide .
  • Target Compound : Lacks nitro, mercapto, and triazole groups but shares a pyrazole-benzamide scaffold.

Functional Implications :

  • The nitro and mercapto groups in the reference compound may enhance electrophilic reactivity, influencing synthetic complexity and oxidative stability .
  • The target compound’s cyclopropyl substituents likely improve lipophilicity and resistance to metabolic degradation compared to nitro-containing analogs.

Pyridazinyl-Benzamide Analog

Structural Features :

  • Reference Compound: N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide .
  • Target Compound: Replaces pyridazinyl-amino-ethyl with a pyrazole-ethyl linker and substitutes ethoxy with methyl on the benzamide.

Pharmacokinetic Considerations :

  • The ethoxy group in the reference compound may enhance solubility, whereas the pyridazine ring could engage π-π interactions with aromatic residues in target proteins .
  • The target compound’s methyl group and pyrazole core may prioritize membrane permeability over aqueous solubility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Activity/Implication
Target Compound Pyrazole-ethyl-benzamide 3,5-Dicyclopropyl, 4-methyl N/A (Inferred) Potential metabolic stability
HDACi 109 Hexyl-amino-phenyl-benzamide 2-Aminophenyl, hexyl linker HDAC1/HDAC3 IC₅₀ < 100 nM (dual inhibition)
TSPO Ligand Triazole-sulfanyl-benzamide 4-Toluidino, sulfanyl, ethyl TSPO CRAC domain Inhibits steroidogenesis (dose-dependent)
Triazol-Pyrazole Benzamide Pyrazole-triazol-benzamide 4-Nitro, mercapto, dimethyl N/A Synthetic complexity, oxidative reactivity
Pyridazinyl-Benzamide Pyridazinyl-amino-benzamide 4-Ethoxy, pyridazine N/A (Inferred) Enhanced solubility, π-π interactions

Research Findings and Implications

  • Structural Determinants of Target Specificity: The benzamide scaffold is versatile, with substituents dictating engagement with HDACs, TSPO, or other targets. Cyclopropyl groups in the target compound may confer steric and metabolic advantages over amino or nitro groups.
  • Activity Trade-offs: While HDAC inhibitors prioritize polar interactions (e.g., amino groups), the target compound’s lipophilic cyclopropyl substituents may shift its pharmacological profile toward membrane-associated targets or improve pharmacokinetics.

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H24N4OC_{19}H_{24}N_4O. The compound features a pyrazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer therapies.

Research indicates that compounds containing the pyrazole moiety can interact with various biological targets. This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. The pyrazole ring enhances the binding affinity to these targets, potentially leading to reduced tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, a related compound exhibited significant inhibition of RET kinase activity, which is crucial in various cancers. The mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .

Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)0.05RET kinase inhibition
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (%)Reference
Compound X75%
This compoundTBDTBD

Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics and metabolic stability. It demonstrated a half-life suitable for therapeutic applications, making it an attractive candidate for further development .

Q & A

Q. What are the established multi-step synthetic routes for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole derivative (e.g., 3,5-dicyclopropyl-1H-pyrazole) with a benzamide intermediate via nucleophilic substitution or amide bond formation. Key steps include:
  • Cyclopropane introduction : Cyclopropanation of allylic precursors using Simmons-Smith conditions or transition-metal catalysis .
  • Pyrazole-ethyl linkage : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzamide coupling : Reaction of the ethyl-linked pyrazole with 4-methylbenzoyl chloride using Hünig’s base (DIPEA) as a catalyst .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for benzamide:pyrazole) to improve yields (>75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole ring protons (δ 6.0–7.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtained via slow evaporation in ethyl acetate .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to:
  • Temperature : 40°C, 60°C, and 25°C (control) for 4 weeks.
  • Humidity : 75% RH in a stability chamber.
  • Light : ICH Q1B photostability guidelines (UV/visible light exposure).
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed benzamide or oxidized pyrazole) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and positive controls (e.g., staurosporine for kinase inhibition) .
  • Evaluate Solubility : Pre-dissolve the compound in DMSO with sonication and confirm solubility in assay buffers via dynamic light scattering (DLS) .
  • Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Focus on cyclopropyl-pyrazole interactions with hydrophobic residues (e.g., Leu694) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM/PBSA) .
  • Validate Experimentally : Compare docking scores with SPR (surface plasmon resonance) binding assays (KD values) .

Q. What experimental approaches can elucidate the structure-activity relationship (SAR) of the cyclopropyl and benzamide groups?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropyl with cyclobutyl or methyl groups and modify benzamide substituents (e.g., 4-fluoro vs. 4-methyl) .
  • Biological Testing : Screen analogs against target enzymes (e.g., COX-2 or PI3K) to correlate substituent effects with activity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.